CPI-455

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CPI 455 est un inhibiteur spécifique de la famille des enzymes lysine déméthylases 5 (KDM5). Ces enzymes jouent un rôle crucial dans la régulation de l'expression des gènes en déméthylant les résidus de lysine sur les protéines histones, en particulier l'histone H3 au niveau de la lysine 4 (H3K4). CPI 455 a montré un potentiel de réduction de la survie des cellules cancéreuses tolérantes aux médicaments en inhibant KDM5, augmentant ainsi les niveaux de triméthylation de H3K4 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CPI 455 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure centrale par une série de réactions de condensation et de cyclisation. Le produit final est obtenu après purification par des techniques chromatographiques .

Méthodes de production industrielle

La production industrielle de CPI 455 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme de poudre et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

CPI 455 subit principalement des interactions avec le site actif des enzymes KDM5. Il forme un complexe avec l'enzyme, inhibant son activité. Le composé ne subit pas de réactions significatives d'oxydation, de réduction ou de substitution dans des conditions physiologiques .

Réactifs et conditions courants

La synthèse de CPI 455 implique l'utilisation de réactifs tels que le diméthylsulfoxyde (DMSO), l'éthanol et le tampon phosphate salin (PBS). Les réactions sont généralement effectuées à des températures et à des conditions de pH contrôlées pour assurer la stabilité du composé .

Principaux produits formés

Le principal produit formé lors de la synthèse de CPI 455 est le composé lui-même, avec une pureté élevée obtenue par purification chromatographique. Aucun sous-produit significatif n'est signalé dans les conditions de réaction optimisées .

Applications de la recherche scientifique

Mécanisme d'action

CPI 455 exerce ses effets en inhibant spécifiquement la famille des enzymes KDM5. Le composé se lie au site actif de l'enzyme, empêchant la déméthylation de H3K4. Cela conduit à une augmentation des niveaux de triméthylation de H3K4, qui est associée à la transcription active des gènes. L'inhibition de KDM5 par CPI 455 réduit la survie des cellules cancéreuses tolérantes aux médicaments et prévient la rechute thérapeutique .

Applications De Recherche Scientifique

Inhibition of Cancer Cell Proliferation

One of the primary applications of CPI-455 is in the treatment of esophageal squamous cell carcinoma (ESCC). A study demonstrated that this compound effectively inhibited the proliferation of Eca-109 cells, a human ESCC cell line. The compound induced apoptosis through a mitochondrial signaling pathway characterized by:

- Increased Reactive Oxygen Species (ROS) : Treatment with this compound led to elevated levels of ROS, triggering apoptotic pathways.

- Upregulation of Pro-apoptotic Proteins : The expression of proteins such as P53, Bax, Caspase-9, and Caspase-3 was significantly increased, while KDM5C expression was downregulated.

- Mitochondrial Dysfunction : Alterations in mitochondrial morphology were observed, including depolarization of the mitochondrial membrane potential and disorganization of cytoplasmic structures .

The study concluded that this compound selectively targets cancer cells while exhibiting lower toxicity to normal cells, making it a promising candidate for further development in cancer therapies .

Effect on Drug-Tolerant Cancer Cells

This compound has also shown efficacy against drug-tolerant populations within various cancer models. By elevating global levels of trimethylation at histone H3 lysine 4 (H3K4me3), this compound reduces the survival rates of drug-tolerant cells, indicating its potential to overcome resistance mechanisms in cancer therapy .

Induction of Astrocytogenesis

In addition to its oncological applications, this compound has been investigated for its role in neural stem cell differentiation. Research indicates that this compound promotes astrocytogenesis by inhibiting KDM5A. Key findings include:

- Enhanced GFAP Expression : Treatment with this compound led to increased transcription of glial fibrillary acidic protein (GFAP), a marker for astrocytes.

- Altered Epigenetic Regulation : The compound enhanced histone methylation at the GFAP promoter and reduced KDM5A recruitment to this region, facilitating astrocytic differentiation during neural stem cell development .

This suggests that this compound could be leveraged for therapeutic strategies aimed at neurodegenerative diseases or brain injuries by promoting astrocyte formation.

Comparative Data Table

Case Study 1: Esophageal Squamous Cell Carcinoma

In a controlled study involving Eca-109 cells treated with various concentrations of this compound, significant inhibition of cell growth was observed at 15 μmol/L over 48 hours. The study highlighted that while this compound effectively induced apoptosis in cancer cells, it was less toxic to normal esophageal cells, indicating its selective action .

Case Study 2: Neural Stem Cells

Another investigation focused on the effects of this compound on neural stem cells revealed that treatment led to significant changes in cell fate towards astrocytic differentiation. This was evidenced by increased expression levels of GFAP and alterations in histone methylation patterns at critical regulatory regions .

Mécanisme D'action

CPI 455 exerts its effects by specifically inhibiting the KDM5 family of enzymes. The compound binds to the active site of the enzyme, preventing the demethylation of H3K4. This leads to an increase in H3K4 trimethylation levels, which is associated with active gene transcription. The inhibition of KDM5 by CPI 455 reduces the survival of drug-tolerant cancer cells and prevents therapeutic relapse .

Comparaison Avec Des Composés Similaires

Composés similaires

GSK J4 : Un autre inhibiteur des déméthylases histones, mais avec une gamme d'cibles plus large incluant KDM6.

Unicité de CPI 455

CPI 455 est unique par sa grande spécificité pour la famille KDM5, en particulier KDM5A, KDM5B et KDM5C. Il a une valeur de CI50 d'environ 10 nanomolaires pour KDM5A, ce qui en fait un inhibiteur très puissant. Cette spécificité et cette puissance font de CPI 455 un outil précieux pour étudier le rôle de KDM5 dans le cancer et d'autres maladies .

Activité Biologique

CPI-455 is a selective inhibitor of the lysine-specific demethylase 5 (KDM5) family, particularly KDM5A and KDM5B. This compound has garnered significant interest in the field of epigenetics and cancer research due to its ability to modulate gene expression through histone methylation. This article delves into the biological activity of this compound, highlighting its effects on various cellular processes, mechanisms of action, and implications for therapeutic applications.

This compound exerts its biological effects primarily by inhibiting the catalytic activity of KDM5A and KDM5B, enzymes that demethylate histone H3 at lysine 4 (H3K4). This inhibition leads to an accumulation of H3K4 trimethylation, a mark associated with active transcription, thereby influencing gene expression patterns.

Key Findings:

- Astrocytogenesis Induction : In neural stem cells (NSCs), this compound promotes astrocytic differentiation by enhancing H3K4 trimethylation at the glial fibrillary acidic protein (GFAP) promoter. This effect is linked to increased expression of bone morphogenetic protein 2 (BMP2) and activation of signaling pathways such as STAT3 .

- Immune Response Modulation : Inhibition of KDM5A and KDM5B by this compound does not significantly alter levels of endogenous retrovirus (ERV) transcripts in various cell lines, indicating that its effects on immune signaling may be independent of these transcripts. However, it does enhance immune signaling in cells lacking these demethylases .

Neural Stem Cells

This compound has been shown to control NSC fate by promoting astrocytogenesis. The compound increases GFAP transcription and alters histone methylation dynamics, leading to enhanced astrocytic differentiation during NSC development .

Cochlear Hair Cells

In studies involving cochlear explants treated with cisplatin (CP), this compound demonstrated protective effects against CP-induced hair cell loss. The compound reduced apoptosis and mitochondrial reactive oxygen species (ROS) accumulation in hair cells, suggesting a neuroprotective role .

Cancer Cell Lines

This compound has been investigated for its potential in cancer treatment. In prostate cancer models, it alters splicing patterns and affects cell proliferation when combined with other treatments. The compound's ability to modulate alternative splicing suggests a broader impact on gene regulation beyond histone modification .

Case Studies

- Astrocytogenesis in Neural Stem Cells :

- Protection Against Cisplatin-Induced Damage :

Data Summary

Propriétés

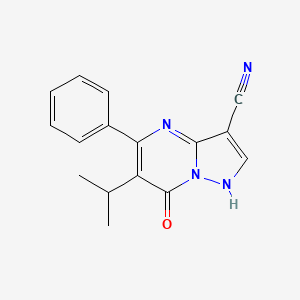

IUPAC Name |

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21/h3-7,9-10,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXRQCOVGLGFIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.